sodium;ethyl 3-oxopropanoate
Description
Contextual Significance in Modern Synthetic Methodologies
In the realm of modern organic synthesis, sodium ethyl 3-oxopropanoate (B1240783) and its parent compound, ethyl acetoacetate (B1235776), are indispensable tools for constructing intricate molecular architectures. The reactivity of the enolate allows it to participate in a variety of transformations, making it a key building block in both academic and industrial research.
The primary utility of this enolate stems from its role in carbon-carbon bond-forming reactions. geeksforgeeks.org As a nucleophile, it readily attacks electrophilic centers, a fundamental process in the assembly of larger molecules. fiveable.me This reactivity is harnessed in several named reactions and synthetic strategies:
Acetoacetic Ester Synthesis: This classic method involves the alkylation of the α-carbon of ethyl acetoacetate's enolate, followed by hydrolysis and decarboxylation to produce substituted ketones. wikipedia.orglibretexts.org This sequence provides a reliable route to ketones that might be difficult to synthesize through other means. masterorganicchemistry.com
Heterocyclic Synthesis: The dicarbonyl nature of the parent compound makes it an ideal precursor for the synthesis of various heterocyclic rings. It readily condenses with binucleophiles like hydrazines, ureas, and amidines to form pyrazoles, pyrimidines, and other important ring systems. britannica.com For instance, it is used in the Knorr synthesis of pyrroles and has been employed in the preparation of pyrazole (B372694) derivatives using nanocatalysts. quora.comnih.gov
Tandem and Multi-component Reactions: The reactivity of ethyl acetoacetate and its enolate has been exploited in elegant tandem and multi-component reactions, allowing for the rapid construction of complex molecules in a single pot. rsc.orgresearchgate.net These reactions often involve a sequence of condensations and Michael additions to generate highly functionalized carbocyclic and heterocyclic frameworks. researchgate.net
Pharmaceutical and Bioactive Compound Synthesis: Sodium ethyl 3-oxopropanoate is a key intermediate in the synthesis of numerous pharmaceuticals. For example, it has been used in the synthesis of quinolone antibacterials and as a precursor for bioactive compounds like etodolac (B1671708) and chloroquine (B1663885) derivatives. chembk.combeilstein-journals.org
The ability to precisely control the regioselectivity of enolate formation and subsequent reactions is a major focus of modern synthetic chemistry. wikipedia.org While traditional methods often rely on the inherent acidity of the α-protons, newer techniques employ sophisticated catalysts and reaction conditions to achieve high levels of control, including enantioselective alkylations of prochiral enolates. acs.org The development of catalytic aza-enolate reactions further expands the synthetic utility of these intermediates. ucl.ac.uk
Key Synthetic Transformations Involving Ethyl Acetoacetate Enolate
| Reaction Type | Description | Resulting Product Class |
| Alkylation | The enolate acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new C-C bond at the α-carbon. fiveable.melibretexts.org | α-Substituted β-keto esters |
| Acylation | Reaction with an acyl halide or anhydride (B1165640) introduces an acyl group at the α-position. | β,δ-Dioxo esters |
| Condensation | Reaction with aldehydes or ketones (Aldol-type reaction) or with esters (Claisen-type reaction) forms new C-C bonds. ucsb.edu | β-Hydroxy-β-keto esters or β,δ-dioxo esters |
| Heterocyclization | Condensation with binucleophiles such as hydrazines, ureas, or amidines. | Pyrazoles, pyrimidines, etc. britannica.com |
| Michael Addition | Conjugate addition to α,β-unsaturated carbonyl compounds. rsc.org | 1,5-Dicarbonyl compounds |
Historical Trajectory and Evolution of Acetoacetic Ester Chemistry in Academic Research
The history of acetoacetic ester chemistry is a compelling narrative of discovery and evolving understanding of chemical reactivity that predates the formal naming of the Claisen condensation.
In 1863, Anton Geuther reported that the reaction of sodium metal with ethyl acetate (B1210297) produced a new substance with the formula C₆H₉NaO₃. yale.edu Acidification of this sodium salt yielded what he termed "ethyl diacetic acid." Geuther proposed an enolic structure for this new compound. yale.edu Around the same time, Edward Frankland and B. F. Duppa independently produced the same sodium salt and proposed a ketonic structure, which eventually gained acceptance and led to the name "acetoacetic ester." yale.edu
A pivotal moment in the understanding of this reaction came in 1887 when Ludwig Claisen demonstrated that sodium ethoxide, not sodium metal, was the true condensing agent for the reaction between two ester molecules. geeksforgeeks.orgyale.edu This reaction, which produces a β-keto ester, is now widely known as the Claisen condensation. geeksforgeeks.orglibretexts.org Claisen's work laid the foundation for a deeper understanding of enolate reactivity and its application in synthesis. yale.edu
Early research focused on elucidating the structure of the acetoacetic ester and its sodium salt, with debates surrounding the keto-enol tautomerism. It was established that ethyl acetoacetate exists as an equilibrium mixture of keto and enol forms. quora.com The acidic nature of the α-protons, due to the presence of two electron-withdrawing carbonyl groups, was recognized as the key to its reactivity, allowing for the ready formation of a resonance-stabilized enolate ion. wikipedia.orgcolorado.edu
The 20th century saw a dramatic expansion of the synthetic applications of acetoacetic ester and its enolate. The acetoacetic ester synthesis became a standard method for the preparation of ketones. ucalgary.ca The versatility of this intermediate was further demonstrated in the synthesis of a vast array of heterocyclic compounds. britannica.com
More recent research has focused on refining and expanding the utility of enolate chemistry. Key developments include:
Stereoselective Reactions: The development of methods for the enantioselective alkylation of enolates, often using chiral auxiliaries or catalysts, has been a major area of advancement. acs.org
Catalytic Methods: The use of transition metal catalysts and organocatalysts has enabled new types of transformations and improved the efficiency and selectivity of existing ones. ucl.ac.ukresearchgate.net
Tandem and Domino Reactions: Modern synthetic strategies increasingly employ tandem or domino reaction sequences, where multiple bond-forming events occur in a single operation, often initiated by the formation of an enolate. rsc.orgresearchgate.net
Mechanochemistry: The exploration of enolate reactions under mechanochemical (solvent-free) conditions is an emerging area, offering potential advantages in terms of efficiency and environmental impact. mdpi.com
The journey from Geuther's initial discovery to the sophisticated catalytic and stereoselective methods of today highlights the enduring importance of acetoacetic ester chemistry and its central role in the evolution of organic synthesis.
Timeline of Key Developments in Acetoacetic Ester Chemistry
| Year | Researcher(s) | Key Finding/Development | Significance |
| 1863 | Anton Geuther | Discovered the reaction of ethyl acetate with sodium to form "ethyl diacetic acid". yale.edu | First synthesis of what is now known as ethyl acetoacetate. |
| 1866 | Frankland & Duppa | Proposed the ketonic structure for acetoacetic ester. yale.edu | Corrected the initial structural assignment. |
| 1887 | Ludwig Claisen | Identified sodium ethoxide as the true condensing agent in the self-condensation of esters. geeksforgeeks.orgyale.edu | Established the foundation of the Claisen condensation. |
| 1900 | W. Dieckmann | Demonstrated the intramolecular version of the Claisen condensation (Dieckmann condensation). organic-chemistry.org | Expanded the scope to intramolecular cyclizations. |
| Mid-20th Century | Various | Widespread application in the acetoacetic ester synthesis for ketones and in heterocyclic synthesis. britannica.comwikipedia.org | Solidified its role as a fundamental building block in organic synthesis. |
| Late 20th/Early 21st Century | Various | Development of catalytic, asymmetric, and tandem reaction methodologies involving enolates. acs.orgresearchgate.net | Introduction of modern, highly efficient, and selective synthetic methods. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;ethyl 3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O3.Na/c1-2-8-5(7)3-4-6;/h3-4H,2H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVIDZPLBWWKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C=O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58986-28-0 | |
| Record name | Propanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58986-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Elucidation of Reaction Mechanisms and Detailed Reactivity Profiles of Sodium Ethyl 3 Oxopropanoate Enolate
Fundamental Principles Governing Acidity and Enolization
The reactivity of the ethyl 3-oxopropanoate (B1240783) enolate is fundamentally linked to the acidity of its precursor and the dynamics of its formation. The presence of two carbonyl groups flanking the α-carbon dramatically influences the chemical behavior of the α-hydrogens.
Analysis of Alpha-Hydrogen Acidity and Carbanion Resonance Stabilization
The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon) of ethyl 3-oxopropanoate exhibit significant acidity. libretexts.orglibretexts.org While the pKa values for α-hydrogens in typical esters are around 23-25, the presence of a second, adjacent carbonyl group, as in β-keto esters, lowers the pKa to approximately 11. libretexts.orgmasterorganicchemistry.comucalgary.ca This increased acidity is a direct consequence of the stability of the conjugate base, the enolate anion (a type of carbanion), formed upon deprotonation. libretexts.orgucalgary.ca
The stability of this carbanion is primarily attributed to two key factors:
Inductive Effect : Electronegative oxygen atoms in the carbonyl groups withdraw electron density from the α-carbon, making the attached hydrogens more electropositive and thus easier to remove as protons. libretexts.org
Resonance Stabilization : Upon removal of an α-hydrogen, the resulting negative charge on the carbanion is not localized on the carbon atom. Instead, it is delocalized through resonance across the α-carbon and the oxygen atoms of both adjacent carbonyl groups. libretexts.orgallen.incurlyarrows.com The delocalization of the negative charge over multiple atoms, particularly the more electronegative oxygen atoms, significantly stabilizes the enolate ion. libretexts.orgucalgary.ca This stabilization of the conjugate base is the principal reason for the enhanced acidity of the α-hydrogens. ucalgary.ca
Table 1: Comparison of α-Hydrogen Acidity
| Compound Class | Example | Approximate pKa | Reason for Acidity |
| Alkane | Ethane | ~50 | Very low acidity; localized charge on conjugate base. libretexts.org |
| Ketone | Acetone | ~19-21 | Moderate acidity; enolate stabilized by resonance with one carbonyl group. libretexts.orgucalgary.ca |
| Ester | Ethyl acetate (B1210297) | ~23-25 | Lower acidity than ketones; competing resonance from the alkoxy group destabilizes the enolate. ucalgary.cayoutube.com |
| β-Keto Ester | Ethyl 3-oxobutanoate | ~11 | High acidity; enolate is highly stabilized by resonance across two carbonyl groups. masterorganicchemistry.comquizlet.com |
Investigations into Keto-Enol Tautomerism and Equilibrium Dynamics
Ethyl 3-oxopropanoate exists as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. fiveable.meresearchgate.net This interconversion, called keto-enol tautomerism, involves the migration of a proton and the shifting of pi bonds. fiveable.me
The keto form is generally more stable for simple carbonyl compounds due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. fiveable.me However, for β-dicarbonyl compounds like ethyl 3-oxopropanoate, the enol form can be significantly stabilized by two factors:
Conjugation : The C=C double bond of the enol is in conjugation with the remaining carbonyl group, which provides additional electronic stability. fiveable.me
Intramolecular Hydrogen Bonding : The hydroxyl group of the enol can form a hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure. fiveable.me
The position of the keto-enol equilibrium is sensitive to environmental factors, particularly the solvent. cdnsciencepub.com Polar protic solvents can form hydrogen bonds with the keto form, stabilizing it, while non-polar solvents tend to favor the enol form, where the intramolecular hydrogen bond is more significant. fiveable.mecdnsciencepub.com The ability to manipulate this equilibrium, for instance through photoenolization, is a subject of ongoing research. chemrxiv.org
Comprehensive Study of Nucleophilic Reactivity
The resonance-stabilized enolate of ethyl 3-oxopropanoate is an excellent nucleophile, with the negative charge concentrated on the α-carbon and the oxygen atoms. fiveable.me It readily attacks a variety of electrophiles, primarily through the α-carbon, leading to the formation of new carbon-carbon bonds. libretexts.org
Direct C-Alkylation and Stereoselective Dialkylation Reactions
One of the most synthetically useful reactions of the ethyl 3-oxopropanoate enolate is its alkylation. libretexts.org The enolate ion reacts with alkyl halides in an SN2 reaction, where the nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org This reaction forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon. libretexts.org
Since the parent compound has two acidic α-hydrogens, the process can be repeated. After the first alkylation, the product still possesses one acidic α-hydrogen. Treatment with a second equivalent of base generates a new enolate, which can then be alkylated with another (or the same) alkyl halide to yield a dialkylated product. libretexts.org This sequential process allows for the introduction of two different alkyl groups. brainkart.com The development of methods for stereoselective alkylation, particularly for creating chiral quaternary carbon centers, is a significant area of research, often involving the use of chiral auxiliaries. mdpi.com
Mechanistic Insights into Acylation Reactions
The enolate of ethyl 3-oxopropanoate can also undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
The mechanism involves the following steps:
Nucleophilic Attack : The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com
Tetrahedral Intermediate Formation : This attack forms a tetrahedral intermediate.
Elimination of Leaving Group : The intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (e.g., chloride). masterorganicchemistry.com
This reaction is a powerful method for synthesizing β-tricarbonyl compounds, which are valuable precursors in various organic syntheses.
Diverse Condensation Reactions Initiated by the Enolate
The nucleophilic character of the ethyl 3-oxopropanoate enolate makes it a key participant in a variety of condensation reactions, which are crucial for building more complex molecular skeletons.
Two prominent examples include:
Claisen Condensation : This is a carbon-carbon bond-forming reaction that occurs between two ester molecules. allen.in The enolate of one ester acts as the nucleophile, attacking the carbonyl carbon of a second ester molecule. masterorganicchemistry.comlibretexts.org The subsequent elimination of an alkoxide group from the tetrahedral intermediate yields a β-keto ester. allen.inlibretexts.org The reaction is driven to completion because the resulting β-keto ester product is more acidic than the starting ester, and it is deprotonated by the alkoxide base present in the reaction mixture, forming a highly stabilized enolate. masterorganicchemistry.comlibretexts.org
Michael Addition (Conjugate Addition) : In this reaction, the enolate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The enolate, acting as a soft nucleophile, preferentially attacks the β-carbon of the unsaturated system in a 1,4-conjugate addition, rather than the carbonyl carbon (1,2-addition). youtube.comchemistrysteps.com This reaction is highly efficient for forming new carbon-carbon bonds and creating 1,5-dicarbonyl compounds, which are versatile synthetic intermediates. wikipedia.org
Table 2: Key Reactions of Ethyl 3-Oxopropanoate Enolate
| Reaction Type | Electrophile | Product Type | Mechanism |
| C-Alkylation | Alkyl Halide (R-X) | α-Alkyl-β-keto ester | SN2 libretexts.org |
| Acylation | Acyl Halide (RCOX) | β-Tricarbonyl compound | Nucleophilic Acyl Substitution masterorganicchemistry.com |
| Claisen Condensation | Ester (R'COOEt) | β-Keto ester | Nucleophilic Acyl Substitution allen.in |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl compound | 1,4-Conjugate Addition wikipedia.org |
Knoevenagel Condensation and its Applications in Complex Molecule Synthesis
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. orientjchem.org The enolate of sodium;ethyl 3-oxopropanoate serves as an excellent nucleophile in this reaction.
Mechanism: The reaction is typically catalyzed by a weak base. The base abstracts a proton from the α-carbon of ethyl 3-oxopropanoate, forming a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.
The Knoevenagel condensation is a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netsciensage.info The products of this reaction, α,β-unsaturated esters, are valuable intermediates that can undergo further transformations. orientjchem.org For example, they are precursors for the synthesis of various heterocyclic compounds. sciensage.info The reaction conditions can be tuned to control the stereochemical outcome, often favoring the formation of the (E)-isomer. orientjchem.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |
| Benzaldehyde | Ethyl 3-oxopropanoate | Piperidine/Acetic Acid | Ethyl 2-benzylidene-3-oxopropanoate | researchgate.net |
| 4-Chlorobenzaldehyde | Ethyl 3-oxopropanoate | Piperidine/Trifluoroacetic Acid | Ethyl 2-(4-chlorobenzylidene)-3-oxopropanoate | researchgate.net |
| 4-Methylbenzaldehyde | Ethyl 3-oxopropanoate | Piperidine/Trifluoroacetic Acid | Ethyl 2-(4-methylbenzylidene)-3-oxopropanoate | researchgate.net |
Michael Addition Reactions: Scope and Stereochemical Control
The enolate of this compound is a soft nucleophile and readily participates in Michael addition reactions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.
Scope: A wide range of Michael acceptors can be employed, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. This versatility allows for the synthesis of a diverse array of 1,5-dicarbonyl compounds and their derivatives.
Stereochemical Control: The stereochemistry of the newly formed chiral centers can be controlled through the use of chiral auxiliaries, catalysts, or substrates. For instance, a practical four-step synthesis of α,δ-dioxoesters with high enantiomeric excess utilizes a regio- and stereoselective Michael addition of a chiral ketimine to an ethyl 2-(phenylthio)-2-propenoate as a key step. mdpi.comscilit.com This method leads to the formation of a quaternary stereocenter with high enantiomeric excess (95% ee). mdpi.comscilit.com The stereochemical outcome is often rationalized by the formation of a cyclic-like transition state. mdpi.com
| Michael Donor | Michael Acceptor | Conditions | Product | Stereoselectivity | Ref. |
| Chiral ketimine of 2-methylcyclohexanone | Ethyl 2-(phenylthio)-2-propenoate | Neutral, room temp. | Ethyl (S)-3-(1-methyl-2-oxocyclohexyl)-2-oxopropanoate precursor | 95% ee | mdpi.comscilit.comresearchgate.net |
Multi-Component Reactions (MCRs) including Biginelli Reaction and Derivatives
The Biginelli reaction is a one-pot multi-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.org Ethyl 3-oxopropanoate can serve as the β-ketoester component in this reaction.
Mechanism: The reaction is typically acid-catalyzed. An initial aldol condensation between the aldehyde and the β-ketoester is often the rate-limiting step. This is followed by the nucleophilic addition of urea and subsequent cyclization and dehydration to afford the dihydropyrimidinone product. wikipedia.org
The Biginelli reaction and its derivatives are of significant interest due to the diverse biological activities of the resulting dihydropyrimidinone products, which include antiviral, antibacterial, and antihypertensive properties. niscpr.res.inmdpi.com Various catalysts, including Lewis acids and Brønsted acids, have been employed to improve reaction yields and efficiency. wikipedia.orgiau.ir
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Product Class | Ref. |
| Aromatic Aldehydes | Ethyl 3-oxopropanoate | Urea | HCl, Lewis Acids | 3,4-Dihydropyrimidin-2(1H)-ones | wikipedia.orgniscpr.res.in |
| Substituted Benzaldehydes | Ethyl 3-oxopropanoate | Thiourea | Diisopropyl ethyl ammonium (B1175870) acetate | 1,2,3,4-Tetrahydropyrimidines | mdpi.com |
Other Intramolecular and Intermolecular Cyclocondensation Pathways
The reactive nature of the enolate of this compound allows it to participate in various other cyclocondensation reactions. These reactions are crucial for the synthesis of a wide range of carbocyclic and heterocyclic systems.
Intermolecular Cyclocondensations: The enolate can react with bifunctional electrophiles to construct cyclic structures. For example, reaction with α,ω-dihaloalkanes can lead to the formation of cycloalkane derivatives.
Intramolecular Cyclocondensations: Substrates containing both the ethyl 3-oxopropanoate moiety and an electrophilic center can undergo intramolecular cyclization. A prominent example is the Dieckmann condensation, where a diester undergoes intramolecular cyclization in the presence of a base to form a cyclic β-keto ester. While not a direct reaction of ethyl 3-oxopropanoate itself, its derivatives are key substrates for such transformations.
Enzymatic and Non-Enzymatic Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by both chemical catalysts and enzymes.
Enzymatic Transesterification: Lipases are commonly used enzymes for the transesterification of esters. nih.gov These reactions are often favored for their high selectivity and mild reaction conditions. The use of immobilized enzymes can further enhance the efficiency and reusability of the catalyst. For instance, porcine pancreatic lipase has been shown to catalyze Knoevenagel condensation, a related reaction, under solvent-free conditions, suggesting its potential applicability in reactions involving ethyl 3-oxopropanoate. nih.gov Ultrasonic irradiation has also been shown to enhance the rate of lipase-catalyzed transesterification. mdpi.com
Non-Enzymatic Transesterification: This process is typically catalyzed by acids or bases. The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and releases the original alcohol.
Exploration of Chelation and Coordination Chemistry with Metal Ions
While specific studies on the chelation and coordination chemistry of this compound are not extensively documented, its behavior can be inferred from the well-established chemistry of β-dicarbonyl compounds. The enolate form of ethyl 3-oxopropanoate possesses two donor oxygen atoms, making it a bidentate ligand capable of forming stable chelate rings with metal ions. msu.edubeloit.edu
This chelation involves the coordination of both the carbonyl oxygen and the enolate oxygen to a central metal ion, forming a six-membered ring. msu.edu The stability of these metal complexes is an important factor in their application as catalysts and in metal ion sequestration. semanticscholar.orgnih.gov The formation of such complexes can influence the reactivity of the ligand, for example, by altering the electron density at the α-carbon.
Metal-Catalyzed Transformations and Their Selectivity
The enolate of ethyl 3-oxopropanoate can participate in a variety of metal-catalyzed transformations, where the metal catalyst plays a crucial role in controlling the reactivity and selectivity of the reaction. chemrxiv.org
Control of Selectivity: The choice of metal catalyst and ligands can significantly influence the chemo-, regio-, and stereoselectivity of a reaction. chemrxiv.orgchemrxiv.org For instance, in metal-catalyzed C-H activation reactions, the catalyst can direct the reaction to a specific C-H bond. While direct examples involving ethyl 3-oxopropanoate are scarce in the provided context, the principles of metal-catalyzed transformations of β-keto esters are well-established. nih.gov
Transition metal catalysts, such as those based on rhodium, copper, and palladium, are commonly used to facilitate reactions like cross-coupling, C-H functionalization, and asymmetric catalysis involving enolates of β-dicarbonyl compounds. mdpi.com The coordination of the enolate to the metal center is a key step in the catalytic cycle, activating the substrate for subsequent transformations. nih.gov
Copper-Catalyzed Buchner Reaction Selectivity Investigations
The Buchner reaction is a classic method for the synthesis of seven-membered cycloheptatriene rings from aromatic compounds and a carbene source. Traditionally, the carbene is generated from a diazo compound, such as ethyl diazoacetate, in the presence of a copper or rhodium catalyst. While the sodium enolate of ethyl 3-oxopropanoate is not directly used in the Buchner reaction, its precursor, ethyl 3-oxopropanoate, is the starting material for the synthesis of ethyl diazoacetate. The copper-catalyzed decomposition of ethyl diazoacetate generates a copper-carbene intermediate, which is the key reactive species in the Buchner reaction.
The reaction mechanism commences with the reaction of the copper catalyst with ethyl diazoacetate to form a copper-carbene complex. This electrophilic carbene then undergoes a formal [1+2] cycloaddition with an aromatic substrate, such as benzene, to form a bicyclic norcaradiene intermediate. This intermediate is often in equilibrium with the seven-membered ring cycloheptatriene product. The position of this equilibrium is influenced by steric and electronic factors.
Selectivity in the copper-catalyzed Buchner reaction is a critical aspect, with several factors influencing the outcome. The choice of ligand on the copper catalyst can significantly impact the enantioselectivity of the reaction when a prochiral aromatic substrate is used. Furthermore, the electronic nature of the substituents on the aromatic ring can direct the regioselectivity of the carbene addition. Electron-donating groups on the aromatic ring generally favor the formation of the corresponding cycloheptatriene, while electron-withdrawing groups can lead to a mixture of products or favor the norcaradiene isomer. In some cases, competitive side reactions such as C-H insertion can occur, particularly in intramolecular variants of the reaction. researchgate.net
Recent advancements have explored non-diazo approaches to the Buchner reaction, for instance, through the copper-catalyzed cyclization of diynes. rsc.orgrsc.org These methods avoid the use of potentially hazardous diazo compounds. The proposed mechanism involves the formation of vinyl cation intermediates that, through a series of steps including the formation of a copper-carbenoid, lead to the cycloheptatriene product.
| Catalyst/Ligand System | Substrate | Product(s) | Selectivity Profile | Reference |
| Copper(I) with Bisoxazoline (BOX) Ligands | α-diazoketones | Azulenones | High enantioselectivities, strongly dependent on the specific BOX ligand used. | ccspublishing.org.cn |
| Dirhodium(II) Catalysts | Diaryl diazomethanes | Dihydroazulenes | High regioselectivity for the formation of specific dihydroazulene isomers. | ccspublishing.org.cn |
| Chiral Ruthenium Complex | N/A | γ-lactam fused 5,7-bicyclic-heptatrienes | Excellent yields and enantioselectivities. | ccspublishing.org.cn |
Asymmetric Transfer Hydrogenation Catalyzed by Rhodium Complexes
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones, including β-keto esters like ethyl 3-oxopropanoate, to the corresponding chiral alcohols. This transformation is of significant industrial importance for the synthesis of enantiomerically pure building blocks for pharmaceuticals and other fine chemicals. Rhodium complexes, particularly those bearing chiral ligands, are among the most effective catalysts for this reaction.
The generally accepted mechanism for the rhodium-catalyzed ATH of a β-keto ester involves the formation of a rhodium-hydride species as the active catalyst. This is typically generated in situ from a rhodium precursor and a hydrogen donor, most commonly a mixture of formic acid and triethylamine or isopropanol. The catalytic cycle proceeds through a six-membered pericyclic transition state involving the rhodium-hydride, the coordinating ligand, and the carbonyl group of the substrate.
The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand coordinated to the rhodium center. The substrate approaches the rhodium-hydride in a specific orientation to minimize steric interactions with the chiral ligand, leading to the preferential formation of one enantiomer of the β-hydroxy ester product. The efficiency and enantioselectivity of the hydrogenation are influenced by several factors, including the structure of the chiral ligand, the nature of the rhodium precursor, the solvent, and the reaction temperature.
A variety of chiral ligands have been developed for rhodium-catalyzed ATH, with derivatives of N-tosylated diamines and amino alcohols being particularly successful. For instance, complexes of rhodium with ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have demonstrated high catalytic activity and enantioselectivity in the reduction of a wide range of ketones.
| Rhodium Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| [Rh(cod)Cl]₂ / (S,S)-TsDPEN | Ethyl 3-oxobutanoate | (S)-Ethyl 3-hydroxybutanoate | Up to 99% | researchgate.net |
| [Cp*RhCl₂]₂ / Prolinamide | Acetophenone | 1-Phenylethanol | 98% | liverpool.ac.uk |
| Novel Lipophilic Rhodium Catalyst | Various aryl alkyl ketones | Chiral alcohols | Up to 97% | rsc.org |
Scandium(III)-Catalyzed Intramolecular Enolate Alkylation Pathways
Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that has found widespread application in organic synthesis due to its high catalytic activity, water tolerance, and recyclability. In the context of the reactivity of the enolate of ethyl 3-oxopropanoate, scandium(III) catalysts can effectively promote intramolecular alkylation reactions, leading to the formation of cyclic compounds.
The reaction pathway for the scandium(III)-catalyzed intramolecular alkylation of a substrate derived from ethyl 3-oxopropanoate, which contains a suitable leaving group, begins with the coordination of the scandium(III) ion to the carbonyl oxygen of the ester. This Lewis acidic activation enhances the acidity of the α-proton, facilitating the formation of a scandium enolate. This in situ generated enolate is a soft nucleophile that can then undergo an intramolecular nucleophilic substitution reaction, displacing the leaving group and forming a new carbon-carbon bond to close the ring.
The efficiency of the cyclization is dependent on several factors, including the nature of the leaving group, the length of the tether connecting the enolate and the electrophilic center, and the reaction conditions. The use of chiral ligands in conjunction with scandium(III) can induce enantioselectivity in these cyclization reactions, providing access to chiral carbocyclic and heterocyclic frameworks.
For example, chiral N,N'-dioxide-scandium(III) complexes have been successfully employed as catalysts in the enantioselective Michael addition of β-keto esters to α,β-unsaturated ketones, demonstrating the ability of scandium to effectively coordinate to β-dicarbonyl compounds and control the stereochemical outcome of the reaction. nih.gov This principle can be extended to intramolecular alkylations. The proposed mechanism involves the formation of a chiral scandium complex that coordinates the β-keto ester, thereby creating a chiral environment for the subsequent intramolecular C-C bond formation.
| Scandium Catalyst System | Reaction Type | Substrate Type | Product Type | Key Features | Reference |
| Sc(OTf)₃ / Chiral N,N'-dioxide ligand | Asymmetric Friedel–Crafts alkylation | N/A | Chiral macrodiolides | In situ generation of the chiral catalyst; good yields and excellent enantioselectivities. | mdpi.com |
| Sc(OTf)₃ | N²-alkylation of benzotriazoles | Benzotriazoles and cyclohexanones | N²-alkylated benzotriazoles | High regioselectivity and yields. | rsc.org |
| Sc(OTf)₃ / Chiral N,N'-dioxide ligand | Enantioselective Michael addition | β-keto esters and methyl vinyl ketone | Michael adducts | High yields and enantioselectivities up to 80% ee. | nih.gov |
Advanced Synthetic Applications of Sodium Ethyl 3 Oxopropanoate in Modern Organic Chemistry
Strategic Syntheses of Carboxylic Acids and Ketones
The reactivity of ethyl 3-oxopropanoate (B1240783) is analogous to that of ethyl acetoacetate (B1235776) and diethyl malonate, making it a valuable precursor in the synthesis of ketones and carboxylic acids. The presence of the sodium cation indicates the formation of the enolate, which is the key reactive intermediate for these transformations.
Ketone Synthesis: The synthesis of ketones using ethyl 3-oxopropanoate follows a pathway similar to the well-established acetoacetic ester synthesis. The process involves three key steps:
Alkylation: The enolate of ethyl 3-oxopropanoate, generated by a suitable base, acts as a nucleophile and reacts with an alkyl halide (R-X) in an SN2 reaction. This step introduces an alkyl group onto the α-carbon.
Hydrolysis: The resulting α-substituted β-keto ester is then subjected to saponification, typically using aqueous sodium hydroxide, which hydrolyzes the ester group to a carboxylate.
Decarboxylation: Acidification of the reaction mixture protonates the carboxylate, forming a β-keto acid. These compounds are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield a methyl ketone.
| Step | Reagent | Intermediate/Product |
| Alkylation | 1. Sodium Ethoxide 2. Alkyl Halide (R-X) | Ethyl 2-alkyl-3-oxopropanoate |
| Hydrolysis | Aqueous NaOH | Sodium 2-alkyl-3-oxopropanoate |
| Decarboxylation | Aqueous Acid (e.g., HCl), Heat | Alkyl methyl ketone |
Carboxylic Acid Synthesis: Similarly, ethyl 3-oxopropanoate can be utilized in a procedure analogous to the malonic ester synthesis to produce carboxylic acids. After the initial alkylation step, harsh saponification conditions followed by acidification and heat can lead to the hydrolysis of the ester and decarboxylation to form a carboxylic acid. This pathway allows for the creation of substituted acetic acids.
Versatile Approaches to Heterocyclic Compound Libraries
The structural features of sodium ethyl 3-oxopropanoate make it an ideal starting material for multicomponent reactions and condensation cyclizations, providing efficient routes to a wide variety of heterocyclic compounds.
Pyridines: Ethyl 3-oxopropanoate is a key reactant in the synthesis of substituted pyridines. For instance, the condensation of ethyl isonicotinate with ethyl acetate (B1210297) in the presence of sodium ethoxide yields ethyl 3-oxo-3-(pyridin-4-yl)propanoate, a functionalized pyridine (B92270) derivative. nih.govresearchgate.net This β-keto ester can then be used in further reactions, such as Knoevenagel condensation with aldehydes, to build more complex pyridine-containing molecules. nih.govresearchgate.net Another approach involves the Michael addition of an amine, such as 2-aminopyridine, to an acrylate, which can be derived from ethyl 3-oxopropanoate, to form precursors to pyridinone structures. wnmc.edu.cn
Quinolines: The synthesis of quinolines and their derivatives often employs β-ketoesters as key building blocks. In methods like the Conrad-Limpach and Combes syntheses, anilines are condensed with β-ketoesters. mdpi.com Ethyl 3-oxopropanoate can serve as the three-carbon component in these reactions, reacting with an aniline to form a β-amino enone intermediate which then undergoes thermal cyclization to form the quinoline ring. Furthermore, intermediates derived from ethyl 3-oxopropanoate are crucial for the synthesis of quinolone antibacterial drugs, highlighting its industrial relevance. nih.gov The Gould-Jacobs reaction, which uses diethyl malonate derivatives, provides another analogous route where ethyl 3-oxopropanoate could be adapted for the synthesis of 4-hydroxyquinolines. rsc.org
Pyrazoles: Pyrazole (B372694) rings can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. Ethyl 3-oxopropanoate provides the 1,3-dicarbonyl skeleton required for this transformation. Multicomponent reactions offer a highly efficient route to complex pyrazole structures. For example, a four-component reaction between an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester like ethyl 3-oxopropanoate can yield highly substituted pyranopyrazoles.
Pyrroles: The Knorr pyrrole synthesis and the Paal-Knorr synthesis are classic methods for constructing the pyrrole ring. The Knorr synthesis involves the condensation of an α-amino ketone with a compound containing a methylene group activated by a carbonyl, such as a β-ketoester. Ethyl 3-oxopropanoate can serve as this active methylene component. The reaction proceeds by forming an enamine, followed by cyclization and dehydration to furnish the pyrrole ring.
Furans and Purines: While ethyl 3-oxopropanoate is a versatile precursor for many heterocycles, its application in the direct synthesis of furan and purine core structures is less commonly documented compared to other systems. However, functionalized furans can potentially be synthesized through variations of the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound.
Pyrimidine Ring Systems: The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea). Ethyl 3-oxopropanoate is an ideal β-ketoester for this reaction, providing carbons 4, 5, and 6 of the resulting pyrimidine ring, along with the ester substituent at the 5-position. The reaction is highly valued for its operational simplicity and ability to generate a library of medicinally relevant pyrimidine derivatives.
Coumarin Ring Systems: Coumarins are typically synthesized via the Pechmann condensation or the Knoevenagel condensation. The Knoevenagel condensation is particularly relevant for ethyl 3-oxopropanoate. This reaction involves the base-catalyzed condensation of a salicylaldehyde (2-hydroxybenzaldehyde) with a compound containing an active methylene group. The enolate of ethyl 3-oxopropanoate reacts with the aldehyde, and the subsequent intramolecular cyclization (lactonization) and dehydration yield a coumarin-3-carboxylate derivative.
| Heterocycle | Synthetic Method | Role of Ethyl 3-Oxopropanoate |
| Pyrimidine | Biginelli Reaction | Provides C4, C5, C6 of the ring |
| Coumarin | Knoevenagel Condensation | Active methylene component |
A highly efficient method for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves a one-pot, three-component cyclocondensation reaction. This reaction brings together an aldehyde, hydroxylamine hydrochloride, and a β-oxoester, such as ethyl 3-oxopropanoate. The reaction typically proceeds in a green solvent like water or ethanol (B145695) and can be promoted by a mild catalyst. The mechanism involves the initial formation of an oxime from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde and subsequent intramolecular cyclization to furnish the isoxazolone ring. This method is noted for its high atom economy and the biological relevance of the resulting isoxazole derivatives.
As mentioned previously, the Biginelli reaction is the primary route for synthesizing dihydropyrimidinone (DHPM) derivatives from ethyl 3-oxopropanoate. The versatility of this reaction allows for the creation of a vast chemical space by simply varying the aldehyde component. A wide range of aromatic, aliphatic, and heterocyclic aldehydes can be successfully employed, leading to a large library of DHPMs with diverse substitution patterns at the 4-position of the ring. This diversity is crucial for drug discovery programs, as DHPMs are known to possess a broad spectrum of biological activities. The reaction can be performed under various conditions, including using microwave irradiation and various Lewis or protic acid catalysts to improve yields and reaction times.
Example of Biginelli Reaction Yields with Ethyl Acetoacetate (analogue)
| Aldehyde | Catalyst | Yield (%) |
| Benzaldehyde | Granite | 64 |
| 4-Chlorobenzaldehyde | Quartz | 75 |
| 4-Nitrobenzaldehyde | Granite | 80 |
| 4-Methoxybenzaldehyde | Quartz | 60 |
Data is illustrative of typical yields in Biginelli reactions using an analogous β-ketoester.
The synthesis of the specific tricyclic cyclohepta[c]pyrrolone ring system is a complex undertaking. While direct syntheses employing β-ketoesters like ethyl 3-oxopropanoate are not prominently featured in the literature, related structures such as pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govrsc.orgoxazoles have been synthesized starting from cyclohepta[b]pyrrol-8-one ketones. rsc.org The construction of such fused seven-membered rings often involves multi-step sequences, including intramolecular cyclizations or cycloaddition reactions. The versatility of β-ketoesters suggests they could be used to construct precursors for such cyclizations, for example, by synthesizing a suitably functionalized pyrrole or cycloheptanone derivative which could then be elaborated into the target ring system.
Chiral Synthesis and Enantioselective Methodologies
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. The β-ketoester functionality of ethyl 3-oxopropanoate serves as an ideal prochiral substrate for various asymmetric transformations, enabling the creation of stereogenic centers with high levels of control.
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones to chiral secondary alcohols. researchgate.netnih.gov This technique often utilizes ruthenium(II) complexes with chiral ligands, such as those derived from tosylated diamines (TsDPEN), in the presence of a hydrogen donor like a formic acid/triethylamine mixture or isopropanol. nih.govmdpi.com For β-ketoesters like ethyl 3-oxopropanoate, ATH provides a direct route to optically active β-hydroxy esters, which are valuable chiral building blocks. acs.org
The Noyori-Ikariya type catalysts, for example, RuCl(p-cymene)[(S,S)-Ts-DPEN], are highly effective for this transformation. nih.gov The reaction proceeds through a dynamic kinetic resolution (DKR), where the catalyst selectively reduces one enantiomer of the rapidly equilibrating substrate, allowing for theoretical yields of up to 100% of a single stereoisomer. mdpi.com This process can generate products with two contiguous stereocenters with high diastereoselectivity and enantioselectivity. mdpi.com The efficiency of these catalytic systems allows for high conversions and excellent enantiomeric excess (ee), often exceeding 97% ee. researchgate.net
Table 1: Representative Results for Asymmetric Hydrogenation of β-Keto Esters
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Conversion | Reference |
|---|---|---|---|---|
| Ru/POP-BINAP | Methyl acetoacetate | 97% | Quantitative | researchgate.net |
| Ru-P-Phos in RTILs | Various β-keto esters | Good to Excellent | High | cdnsciencepub.com |
This table presents illustrative data for analogous β-keto compounds to demonstrate the effectiveness of the methodology.
Organocatalysis has emerged as a vital tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metal catalysts. acgpubs.org For β-ketoesters, which are excellent nucleophiles after deprotonation, organocatalysis provides numerous avenues for enantioselective carbon-carbon bond formation. fiveable.me Chiral amines, such as proline and its derivatives or cinchona alkaloids, are commonly used to catalyze reactions like Michael additions. rsc.orgbeilstein-journals.orgmdpi.com
In a typical asymmetric Michael addition, a chiral primary or secondary amine catalyst condenses with the ketone moiety of the β-ketoester to form a transient enamine. mdpi.com This enamine then acts as a nucleophile, attacking a Michael acceptor (e.g., an α,β-unsaturated aldehyde or nitroalkene) in a stereocontrolled fashion, dictated by the chiral environment of the catalyst. rsc.orgmdpi.com This strategy has been successfully applied to construct complex molecules with high diastereo- and enantioselectivity. beilstein-journals.org The development of bifunctional organocatalysts, such as those incorporating a thiourea moiety, can further enhance selectivity through hydrogen bonding interactions with the electrophile. mdpi.com
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. sphinxsai.com The reduction of the ketone in β-ketoesters using whole-cell biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), is a well-established and cost-effective method for producing enantiomerically enriched β-hydroxy esters. acgpubs.orgnih.govjst.go.jp These reductions are catalyzed by oxidoreductase enzymes within the yeast cells, which utilize nicotinamide adenine dinucleotide cofactors (NADH or NADPH) as the reducing agent. sphinxsai.comnih.gov
The stereochemical outcome of these reductions is often predictable by Prelog's rule, typically affording the (S)-alcohol. However, baker's yeast contains multiple reductase enzymes with differing stereoselectivities, which can sometimes lead to mixtures of stereoisomeric products. nih.gov To overcome this, genetic engineering has been employed to create modified yeast strains that either lack or overexpress specific reductase enzymes. researchgate.netnih.govacs.org For instance, knocking out the gene for fatty acid synthase, which produces (R)-alcohols, can dramatically improve the enantiomeric excess for the (S)-product. acs.org Isolated ketoreductases (KREDs), such as ChKRED12, have also been used for the highly stereoselective reduction of β-ketoesters, achieving excellent enantioselectivity (>99% ee). researchgate.net
Table 2: Stereoselectivity of Baker's Yeast Strains in the Reduction of Ethyl Acetoacetate
| Yeast Strain | Product Configuration | Enantiomeric Excess (ee) | Key Genetic Modification | Reference |
|---|---|---|---|---|
| Parent Strain | (3R) | >98% | None | acs.org |
| Fasp Knockout | (3S) | >98% | Fatty acid synthase (Fasp) gene deleted | acs.org |
This table illustrates how genetic modification can reverse and enhance the stereoselectivity of yeast-mediated reductions of a model β-keto ester.
Utilization as Programmable Synthons in Complex Molecule Construction
A programmable synthon is a building block with multiple reactive sites that can be addressed selectively under different reaction conditions, allowing for divergent and efficient synthesis of complex molecules. Ethyl 3-oxopropanoate is an exemplary programmable synthon due to its distinct points of reactivity: the α-carbon, the ketone carbonyl, and the ester group.
The construction of carbon-carbon bonds is fundamental to organic synthesis. fiveable.me The enolate of ethyl 3-oxopropanoate is a soft nucleophile that is central to many C-C bond-forming reactions. The rational design of synthetic strategies often hinges on controlling the generation and subsequent reaction of this enolate.
Alkylation: Under basic conditions, the α-carbon is readily deprotonated to form a stabilized enolate, which can be alkylated with various electrophiles (e.g., alkyl halides) to introduce substituents at the α-position.
Acylation: The enolate can also be acylated with acyl chlorides or anhydrides, a key step in the synthesis of 1,3-dicarbonyl compounds.
Condensation Reactions: It serves as a nucleophile in classic condensation reactions such as the Knoevenagel and Claisen condensations, enabling the formation of more complex carbon skeletons. fiveable.me
Homologation: A zinc carbenoid-mediated reaction allows for the formal insertion of a single carbon between the carbonyl groups of a β-ketoester, transforming it into a γ-keto ester, demonstrating a sophisticated C-C bond-forming strategy. orgsyn.org
These reactions can be performed with high levels of control, allowing chemists to rationally build molecular complexity from a simple and readily available starting material.
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. nih.gov Due to its versatility, ethyl 3-oxopropanoate and its derivatives are frequently identified as key synthons in the retrosynthesis of a wide range of natural products, particularly those derived from the polyketide pathway.
The 1,3-dioxygenated pattern inherent in the β-ketoester structure is a common motif in many natural products. By applying retrosynthetic disconnections, complex targets can be simplified to fragments that are accessible from ethyl 3-oxopropanoate. For example, a target molecule containing a substituted γ-butyrolactone ring might be disconnected to a β-hydroxy ester, which in turn can be traced back to the asymmetric reduction of the parent β-ketoester. Similarly, molecules like limonene, a monocyclic terpenoid, contain structural features that can be conceptually derived from precursors built using β-ketoester chemistry. uou.ac.in The ability to introduce two different substituents at the α-carbon followed by selective manipulation of the ketone and ester functionalities makes ethyl 3-oxopropanoate a powerful tool in the strategic planning and execution of total synthesis. nih.gov
Elaboration into Precursors for Medicinal Chemistry Intermediates
Sodium ethyl 3-oxopropanoate serves as a foundational building block in the synthesis of a wide array of precursors for medicinal chemistry intermediates. Its inherent reactivity, stemming from the presence of both an ester and a keto-enol tautomeric system, allows for its strategic elaboration into more complex molecular architectures. These architectures form the core of numerous pharmacologically active agents. A primary application lies in the construction of key intermediates for quinolone antibacterial drugs and various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in modern drug discovery. eurjchem.comdntb.gov.ua
One of the most significant applications of this compound is in the synthesis of precursors for quinolone antibacterials. Ethyl 3-oxopropionate, the ester form, can be readily converted into crucial intermediates like ethyl 3-N,N-dimethylaminoacrylate. This derivative is a key component in building the quinolone core structure, which is widely utilized in clinically important antibacterial drugs due to a broad spectrum of activity. The synthesis involves leveraging the reactivity of the β-ketoester functionality to introduce other substituents necessary for the final drug molecule. For instance, derivatives such as ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate are synthesized as direct precursors to potent quinolone drugs. chemsynthesis.com
Furthermore, the scaffold of ethyl 3-oxopropanoate is extensively used to construct diverse nitrogen-containing heterocycles, which are integral to a vast number of pharmaceuticals. eurjchem.comnih.gov Researchers have demonstrated efficient synthetic pathways to pyrazoles, triazoles, pyridinones, and pyrimidinones starting from derivatives of ethyl 3-oxopropanoate. eurjchem.com For example, ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate has been utilized as a versatile starting material for a series of complex nitrogen heterocycles through reactions with various nucleophiles. eurjchem.com These heterocyclic systems are of high interest in medicinal chemistry due to their presence in a wide range of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents. dntb.gov.ua
The following table summarizes selected research findings on the elaboration of sodium ethyl 3-oxopropanoate and its derivatives into valuable medicinal chemistry intermediates.
| Starting Material/Derivative | Reaction Type | Resulting Intermediate | Target Medicinal Scaffold | Reference |
|---|---|---|---|---|
| Ethyl 3-oxopropionate | Condensation with Dimethylamine source | Ethyl 3-N,N-dimethylaminoacrylate | Quinolones | |
| Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | Cyclization/Further Elaboration | Substituted Quinolone Core | Quinolone Antibacterials | chemsynthesis.com |
| Ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | Cyclocondensation with Hydrazine | Pyrazole derivatives | Bioactive Heterocycles | eurjchem.com |
| Ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | Reaction with Thiosemicarbazide | Triazole derivatives | Bioactive Heterocycles | eurjchem.com |
| Ethyl-3-oxo-3-(pyridin-4-yl)propanoate | Knoevenagel Condensation | Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate | Pyridine Derivatives | researchgate.net |
Computational and Spectroscopic Investigations in Chemical Research
Application of Density Functional Theory (DFT) in Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions involving sodium;ethyl 3-oxopropanoate (B1240783), primarily through its enolate form. DFT calculations allow researchers to map out potential energy surfaces, identify stable intermediates, and calculate the activation energies associated with different reaction pathways.
One of the most fundamental reaction pathways of ethyl 3-oxobutanoate is its keto-enol tautomerization. The sodium salt exists as the enolate, which is a key intermediate in many of its synthetic applications. DFT calculations have been employed to study the interconversion between the keto and enol forms. Studies have shown that the direct enol to keto interconversion proceeds through a high-energy four-membered ring transition state, with a calculated activation free energy barrier (ΔG‡) of 49.4 kcal/mol. researchgate.net This high barrier indicates that the uncatalyzed, direct pathway is kinetically unfavorable.
DFT has also been instrumental in analyzing more complex reactions, such as the alkylation of the ethyl acetoacetate (B1235776) anion. A theoretical study at the B3LYP/6-311+G(d,p) level investigated the ethylation with various ethyl halides (C₂H₅X, where X = F, Cl, Br, I) at the three potential nucleophilic sites of the ambident enolate: the O², C³, and O⁴ atoms. researchgate.net The calculations revealed that the reaction with ethyl fluoride (B91410) is kinetically and thermodynamically unfavorable at any position. For other halides, the reaction pathways leading to C-alkylation (at C³) and O-alkylation (at O²) were found to be competitive. The calculated activation energies showed that O²-alkylation is kinetically favored (lower activation energy), but the C³-alkylation products are thermodynamically more stable. researchgate.net This highlights the ability of DFT to dissect the kinetic and thermodynamic factors that control product distribution.
The table below summarizes the calculated activation energies for the ethylation of the ethyl acetoacetate anion.
| Reactant | Reaction Site | Activation Energy (kcal/mol) |
| C₂H₅Cl | O² | Lower than C³ |
| C₂H₅Cl | C³ | Higher than O² |
| C₂H₅I | O² | Lower than C³ |
| C₂H₅I | C³ | Higher than O² |
| C₂H₅F | Any | Very High |
This interactive table is based on findings that O² alkylation is kinetically favored while C³ alkylation leads to more stable products. researchgate.net
These computational findings are crucial for rationalizing experimental outcomes and for designing synthetic strategies to selectively obtain either the C- or O-alkylated product by controlling reaction conditions.
Computational Modeling of Transition States and Predictive Solvent Effects
Computational modeling provides profound insights into the geometry and energetics of transition states, which are fleeting structures that cannot be observed directly by experiment. For reactions involving the ethyl 3-oxobutanoate enolate, modeling the transition states is key to understanding reaction kinetics and selectivity.
In the context of keto-enol tautomerization, DFT calculations have modeled the transition states under various conditions. The direct interconversion involves a strained 4-membered ring transition state. researchgate.net However, the presence of catalysts or solvent molecules can dramatically alter the reaction pathway. For instance, in the presence of ionic liquid cations, the tautomerization can proceed through a 6-membered ring transition state, which significantly lowers the activation barrier to 21.88 kcal/mol. researchgate.net When the anionic part of the ionic liquid is involved, an 8-membered ring transition state is formed, further reducing the barrier to a mere 10.57 kcal/mol. researchgate.net These models demonstrate how explicit solvent or catalyst interactions can stabilize the transition state and accelerate the reaction.
The predictive power of computational chemistry is particularly evident in the study of solvent effects. The equilibrium between the keto and enol forms of ethyl acetoacetate is highly sensitive to the solvent environment. Theoretical studies have successfully reproduced and explained these experimental observations. DFT and MP2 calculations have shown that in polar solvents, the keto-enol equilibrium is shifted towards the more polar keto tautomer due to stronger solvation effects. worldscientific.comresearchgate.net Conversely, in nonpolar solvents, the enol form is favored because of its stability conferred by an internal intramolecular hydrogen bond. researchgate.netemerginginvestigators.org
Computational models can quantify these effects. The calculated free energies for the tautomeric equilibrium in different solvents align well with experimental trends. worldscientific.com This predictive capability allows for the selection of appropriate solvents to control the concentration of the reactive enol or enolate form for a specific synthetic purpose.
| Solvent Polarity | Favored Tautomer (Computational Prediction) | Reason |
| Polar | Keto | Stronger solvation of the more polar keto form. worldscientific.comresearchgate.net |
| Nonpolar | Enol | Stabilization via intramolecular hydrogen bonding. researchgate.netemerginginvestigators.org |
This interactive table summarizes the predicted solvent effects on the keto-enol equilibrium of ethyl acetoacetate based on computational studies.
Integration of Spectroscopic Characterization Techniques in Mechanistic Studies
Spectroscopic methods are indispensable for validating computational models and providing experimental evidence for proposed reaction mechanisms. For sodium;ethyl 3-oxopropanoate and its reactions, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful.
¹H NMR spectroscopy is a primary tool for studying the keto-enol tautomerism of ethyl acetoacetate. The keto and enol forms have distinct signals that can be separately identified and quantified. libretexts.org The keto form is characterized by a singlet for the α-protons (at C³) around 3.2 ppm and a singlet for the γ-protons (methyl group) around 2.2 ppm. The enol form, in contrast, shows a vinyl proton signal around 5.1 ppm and a highly deshielded hydroxyl proton signal at very low fields (around 12 ppm) due to strong intramolecular hydrogen bonding. libretexts.org
The power of NMR in mechanistic studies is demonstrated by experiments where the rate of tautomer interconversion is altered. At room temperature, the separate signals for both tautomers indicate that their interconversion is slow on the NMR timescale. However, upon addition of a catalytic amount of a base, such as the sodium enolate itself, the distinct signals for the α-keto, vinyl, and hydroxyl protons coalesce into a single, averaged signal. libretexts.org This spectral change provides direct evidence that the base catalyzes the proton exchange, accelerating the interconversion between the keto and enol forms. libretexts.org Temperature-dependent NMR studies further confirm this; heating the sample increases the exchange rate, leading to the sharpening of the averaged peak. libretexts.org
IR spectroscopy also offers mechanistic clues. The reaction between ethyl acetoacetate and ammonium (B1175870) acetate (B1210297), for example, can be monitored by observing changes in the carbonyl stretching region. The two sharp carbonyl peaks of the starting β-keto ester are seen to convert into a single carbonyl peak, indicating the formation of an enamine intermediate. rsc.org This in-situ monitoring helps to identify reactive intermediates and corroborate proposed reaction steps.
| Spectroscopic Technique | Observation | Mechanistic Insight |
| ¹H NMR | Distinct signals for keto and enol forms at room temperature. | Slow interconversion on the NMR timescale. libretexts.org |
| ¹H NMR | Coalescence of α-keto, vinyl, and OH proton signals upon adding sodium enolate. | Base-catalyzed acceleration of proton exchange and tautomerization. libretexts.org |
| IR Spectroscopy | Conversion of two C=O peaks to one during reaction with ammonium acetate. | Formation of an enamine intermediate. rsc.org |
This interactive table illustrates how spectroscopic data is integrated into mechanistic studies of ethyl acetoacetate.
Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches
While direct Structure-Activity Relationship (SAR) studies on this compound are not extensively documented, computational approaches are widely used to elucidate SAR for its derivatives and related β-keto esters, which are important scaffolds in medicinal chemistry. SAR studies aim to correlate specific structural features of a molecule with its biological activity, guiding the design of more potent and selective compounds.
Computational methods in SAR involve calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using them to build predictive models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models.
A study on novel phenylhydrazone derivatives of ethyl acetoacetate synthesized to evaluate their antiplatelet activity provides a qualitative example of SAR. nih.gov It was observed that derivatives with electron-releasing substituents (such as hydroxyl, methoxy, and methyl groups) on the phenyl ring exhibited better inhibitory activity. nih.gov In contrast, derivatives with electron-withdrawing groups showed significantly decreased potency. nih.gov While this study did not employ advanced computational modeling, it establishes a clear electronic-based SAR.
More advanced studies on other β-keto esters demonstrate the power of computational SAR. For instance, in the design of β-keto esters as bacterial quorum-sensing inhibitors, DFT was used to assess the reactivity of the compounds. mdpi.comresearchgate.net Computational analysis of properties like local electrophilicity, combined with molecular docking simulations, helped to identify which structural analogues would most effectively interact with target proteins. mdpi.comresearchgate.net These theoretical assessments guide the synthesis of the most promising candidates, saving significant time and resources. The results from such studies show that specific substitutions can alter the local reactivity at the carbonyl carbons, which is crucial for their biological function. mdpi.com
Emerging Research Directions and Future Perspectives in Sodium Ethyl 3 Oxopropanoate Chemistry
Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is paramount to advancing the chemistry of sodium ethyl 3-oxopropanoate (B1240783) and its corresponding ester. Research is increasingly focused on moving beyond traditional catalysts to achieve higher levels of selectivity and efficiency in reactions involving this versatile building block.
One of the most promising areas of innovation lies in the field of asymmetric catalysis . The use of chiral catalysts to control the stereochemical outcome of reactions is of immense importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules. For reactions such as the Michael addition, where ethyl 3-oxopropanoate can act as a nucleophile, the development of chiral organocatalysts and metal complexes is a key research objective. These catalysts can create a chiral environment around the reactants, directing the formation of one enantiomer over the other with high fidelity.
Organocatalysis , in general, represents a significant shift in the catalytic approaches for reactions involving β-keto esters like ethyl 3-oxopropanoate. For instance, in multicomponent reactions like the Biginelli reaction, which is used to synthesize dihydropyrimidines, organocatalysts such as thioureas and chiral phosphoric acids are being explored to improve yields and enantioselectivities. semanticscholar.orgelsevierpure.comnih.govnih.gov These catalysts are often more environmentally benign and less sensitive to air and moisture compared to traditional metal-based catalysts.
Furthermore, the advent of high-throughput screening (HTS) techniques is accelerating the discovery of new and improved catalysts. rsc.orgchemrxiv.orgmanuscriptpoint.comnih.gov HTS allows for the rapid testing of large libraries of potential catalysts for a specific transformation, enabling researchers to quickly identify optimal reaction conditions. This data-rich approach is crucial for optimizing the synthesis of complex molecules from simple precursors like sodium ethyl 3-oxopropanoate.
| Catalyst Type | Reaction Example | Potential Advantages |
| Chiral Lewis Acids | Asymmetric Michael Addition | High enantioselectivity, mild reaction conditions. |
| Chiral Brønsted Acids | Asymmetric Biginelli Reaction | Metal-free, high enantioselectivity. |
| Organocatalysts (e.g., Amines, Thioureas) | Knoevenagel Condensation, Biginelli Reaction | Environmentally benign, operational simplicity, good to excellent yields. semanticscholar.orgelsevierpure.comnih.govnih.gov |
| Nanocatalysts | One-pot synthesis of heterocycles | High surface area, recyclability, enhanced catalytic activity. |
Exploration of Novel Reaction Manifolds and Unprecedented Transformations
Beyond optimizing existing reactions, a significant research thrust is the discovery of entirely new ways to utilize sodium ethyl 3-oxopropanoate in synthesis. This involves designing novel reaction cascades and exploring unprecedented transformations that can build molecular complexity in a single step.
The synthesis of heterocyclic compounds is a particularly fertile ground for this research. Ethyl 3-oxopropanoate is a key precursor for a wide variety of heterocycles, including pyrimidines, pyranopyrimidines, and pyridines, which are common motifs in pharmaceuticals and agrochemicals. nih.govoiccpress.comscispace.com Emerging research is focused on developing tandem or domino reactions that can rapidly construct these complex ring systems from simple starting materials. These reactions, where multiple bonds are formed in a single pot without isolating intermediates, offer significant advantages in terms of atom economy and step efficiency.
For example, novel multicomponent reactions are being designed that utilize the dual electrophilic and nucleophilic nature of the ethyl 3-oxopropanoate backbone. By carefully choosing the reaction partners and catalysts, chemists can orchestrate complex transformations that lead to the formation of intricate molecular architectures.
Another area of exploration is the use of ethyl 3-oxopropanoate derivatives in cycloaddition reactions . By modifying the basic structure, for instance, through the introduction of other functional groups, new dienophiles or dienes can be generated, opening up possibilities for Diels-Alder and other cycloaddition pathways.
The development of unprecedented C-H activation reactions involving ethyl 3-oxopropanoate is also a forward-looking research direction. Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis, and applying this to a readily available building block like ethyl 3-oxopropanoate could lead to highly efficient methods for creating new carbon-carbon and carbon-heteroatom bonds.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with advanced technologies like continuous flow chemistry and automated platforms is set to revolutionize the way molecules are made. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis and optimization.
Continuous flow chemistry offers several advantages over traditional batch processing for reactions involving sodium ethyl 3-oxopropanoate. uc.pt The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to more consistent product quality and often higher yields. For exothermic reactions, flow chemistry provides a much safer operating environment. The precise control over residence time and temperature in a flow system can also lead to improved selectivity. The synthesis of heterocyclic compounds, such as in the Hantzsch pyridine (B92270) synthesis, is an area where flow chemistry could be particularly impactful. chemtube3d.com
| Parameter | Batch Chemistry | Continuous Flow Chemistry |
| Heat Transfer | Often slow and inefficient | Rapid and efficient |
| Mass Transfer | Can be limited by stirring | Enhanced due to small reactor dimensions |
| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |
| Scalability | Often requires re-optimization | More straightforward to scale up |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
Automated synthesis platforms can further enhance the efficiency of reactions using sodium ethyl 3-oxopropanoate. uc.ptnih.gov These systems can perform multiple reactions in parallel, automatically vary reaction conditions, and analyze the results, significantly accelerating the process of reaction discovery and optimization. For example, an automated platform could be used to rapidly screen a wide range of catalysts and reaction conditions for the synthesis of a library of pyranopyrimidine derivatives from ethyl 3-oxopropanoate. nih.govoiccpress.comscispace.com
The combination of flow chemistry and automation has the potential to create on-demand synthesis platforms for a variety of important molecules derived from sodium ethyl 3-oxopropanoate, from pharmaceutical intermediates to advanced materials.
Expansion of Applications into Advanced Materials Science and Functional Molecules
While traditionally used in the synthesis of small molecules for pharmaceuticals and agrochemicals, the future of sodium ethyl 3-oxopropanoate chemistry is expanding into the realm of advanced materials and functional molecules. Its versatile chemical structure makes it an attractive building block for the creation of novel polymers and materials with unique properties.
One area of emerging interest is the development of functional polymers . The β-keto ester functionality in ethyl 3-oxopropanoate can be leveraged to create polymers with specific properties. For example, it can be used to synthesize chelating polymers capable of binding metal ions. google.comnih.govsjpas.comscispace.commdpi.com Such polymers have potential applications in water purification, environmental remediation, and as contrast agents in medical imaging.
Furthermore, the reactivity of the dicarbonyl motif can be exploited to create cross-linked polymer networks or to functionalize existing polymers, thereby tuning their mechanical, thermal, or optical properties. The synthesis of novel poly(keto-esters) is another avenue being explored. google.com
The synthesis of functional dyes and photosensitive materials represents another exciting future direction. orgsyn.org The core structure of ethyl 3-oxopropanoate can be incorporated into larger conjugated systems to create molecules that interact with light in specific ways. These could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.
Finally, the principles of supramolecular chemistry can be applied to create self-assembling systems based on ethyl 3-oxopropanoate derivatives. By designing molecules with specific recognition motifs, it may be possible to create complex, ordered structures with emergent properties, such as novel catalysts or materials for molecular electronics.
Q & A
Q. How should raw and processed data be organized in publications to meet open science standards?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
